N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluoro-4-methoxybenzene-1-sulfonamide
Description
N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluoro-4-methoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a benzenesulfonyl group at the 1-position and a 3-fluoro-4-methoxybenzenesulfonamide moiety at the 6-position. Its structural complexity arises from the dual sulfonamide groups and the electron-withdrawing/donating substituents (fluoro and methoxy), which influence its physicochemical and biological properties .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-fluoro-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O5S2/c1-30-22-12-10-19(15-20(22)23)31(26,27)24-17-9-11-21-16(14-17)6-5-13-25(21)32(28,29)18-7-3-2-4-8-18/h2-4,7-12,14-15,24H,5-6,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBNXMORNYAGTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluoro-4-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 3-fluoro-4-methoxyaniline with iodobenzene in the presence of a palladium catalyst and a base such as potassium tert-butoxide. The reaction is carried out in an inert atmosphere, typically under argon, and heated to around 110°C . The resulting intermediate is then subjected to further reactions, including sulfonylation and cyclization, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluoro-4-methoxybenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases like potassium tert-butoxide for deprotonation, and various oxidizing and reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Pharmacological Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluoro-4-methoxybenzene-1-sulfonamide exhibits a variety of pharmacological activities:
Antimicrobial Activity
The sulfonamide class is known for its antimicrobial properties. This compound has shown effectiveness against various bacterial strains by inhibiting bacterial growth through interference with folate synthesis pathways. The mechanism typically involves competitive inhibition of dihydropteroate synthase, an enzyme critical for bacterial survival.
Anticancer Properties
Research indicates that compounds with similar structures may exhibit anticancer activities by inducing apoptosis in cancer cells or inhibiting tumor growth. The presence of the tetrahydroquinoline moiety has been associated with enhanced cytotoxic effects against specific cancer cell lines.
Enzyme Inhibition
The compound can act as an inhibitor for various enzymes involved in metabolic pathways. Its interactions with specific molecular targets can lead to modulation of biochemical pathways relevant for conditions such as diabetes and neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound was tested in vitro against strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations comparable to established antibiotics.
Case Study 2: Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in human cancer cell lines through the activation of caspase pathways. The results indicated a dose-dependent response where higher concentrations led to increased cell death rates.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluoro-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active sites, while the fluoro and methoxy groups may enhance binding affinity through electronic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The following analysis compares the target compound with structurally similar derivatives reported in the literature, focusing on substituent effects, synthetic accessibility, and biological relevance.
Substituent Variations on the Tetrahydroquinoline Core
The tetrahydroquinoline core is a common scaffold in medicinal chemistry. Modifications at the 1- and 6-positions significantly alter bioactivity and pharmacokinetics:
Key Observations:
- Electron-Withdrawing vs.
- Sulfonamide vs. Carboximidamide: Replacing sulfonamide with thiophene-2-carboximidamide (as in ) reduces steric bulk but may compromise hydrogen-bonding interactions critical for enzyme inhibition.
- N-Substituent Impact: Bulky benzenesulfonyl groups (target compound) may improve metabolic stability over smaller alkylsulfonyl groups (e.g., propylsulfonyl in ), though at the cost of reduced solubility.
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluoro-4-methoxybenzene-1-sulfonamide is a complex organic compound with potential therapeutic applications due to its unique structural features. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, target interactions, and relevant case studies.
- Molecular Formula : C22H21FN2O4S2
- Molecular Weight : 460.5 g/mol
- CAS Number : 946283-24-5
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group is known for its ability to inhibit various enzymes and receptors, which can lead to significant biological effects.
Target Enzymes and Pathways
-
Enzyme Inhibition : The compound has shown activity against key bacterial enzymes involved in cell wall synthesis. This includes:
- MurD : Involved in the addition of D-glutamic acid in bacterial cell wall biosynthesis.
- GlmU : Affects the synthesis of peptidoglycan precursors.
- Reactive Oxygen Species (ROS) Generation : The interaction with bacterial membranes leads to the generation of ROS, which contributes to its bactericidal effects against Gram-positive and Gram-negative bacteria.
Biological Activity
The compound's biological activity has been evaluated in various studies focusing on its antibacterial properties.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial activity against:
- Staphylococcus aureus (including MRSA)
- Escherichia coli
The minimum inhibitory concentration (MIC) values have been determined in laboratory settings, demonstrating effectiveness at low concentrations.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Methicillin-resistant S. aureus | 16 |
| Escherichia coli | 32 |
Case Studies
Several studies have explored the pharmacological potential of this compound:
- Study on MRSA : A study published in Journal of Antimicrobial Chemotherapy highlighted the efficacy of this compound against MRSA strains, showing a reduction in bacterial load in vitro and in vivo models.
- Cell Membrane Disruption : Research demonstrated that the compound disrupts bacterial membrane integrity, leading to cell lysis and death. This was observed through electron microscopy imaging of treated bacterial cells.
- Synergistic Effects : In combination therapy studies with other antibiotics, this compound showed synergistic effects that enhanced overall antibacterial efficacy.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluoro-4-methoxybenzene-1-sulfonamide?
- Methodology :
- Step 1 : Prepare the tetrahydroquinoline core via cyclization of substituted anilines with aldehydes or ketones under acidic conditions.
- Step 2 : Introduce the benzenesulfonyl group using benzenesulfonyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous acetonitrile .
- Step 3 : Functionalize the 6-position of tetrahydroquinoline with 3-fluoro-4-methoxybenzenesulfonamide via nucleophilic substitution (e.g., using NaH in DMF at 0–5°C) .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to isolate the final compound .
Q. How is the compound characterized for structural validation?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 3.8 ppm for methoxy groups) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 489.1) .
- X-ray Crystallography : For unambiguous confirmation of 3D structure, as demonstrated for related tetrahydroquinoline sulfonamides .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility :
- Polar solvents : >10 mg/mL in DMSO or DMF; <1 mg/mL in water .
- Stability :
- pH : Stable at pH 4–9 (72 hours, 25°C); degrades under strongly acidic (pH < 2) or basic (pH > 12) conditions .
- Temperature : Decomposes above 150°C; store at –20°C in anhydrous conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
- Approach :
- Modify substituents : Compare analogs with varying sulfonamide groups (e.g., ethanesulfonyl vs. benzenesulfonyl) to assess impact on target binding .
- Fluorine scanning : Replace the 3-fluoro group with Cl, Br, or H to evaluate electronic effects on potency .
- Assays : Use enzyme inhibition (e.g., kinase assays) or cell viability (e.g., IC₅₀ in cancer lines) to quantify activity changes .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- In silico models :
- Lipophilicity : Calculate logP using Molinspiration or SwissADME (predicted logP = 3.2 ± 0.3) .
- Permeability : Apply PAMPA assays or Caco-2 cell models to estimate intestinal absorption .
- Metabolic stability : Use hepatic microsomal assays (e.g., human liver microsomes + NADPH) to measure half-life .
Q. How to resolve contradictions in reported biological activity data?
- Case study : If Compound X shows IC₅₀ = 50 nM in one study but 500 nM in another:
- Re-examine assay conditions : Check differences in cell lines (e.g., HEK293 vs. HeLa), incubation time, or solvent (DMSO concentration) .
- Validate purity : Ensure >95% purity via HPLC (C18 column, 254 nm) to rule out impurities .
Q. What strategies identify the compound’s molecular targets?
- Proteomics :
- Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
- Phage display : Screen peptide libraries to map interaction motifs .
Q. How to design experiments for metabolic pathway elucidation?
- In vitro models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
